Propan-2-yl naphthalen-1-ylacetate

Lipophilicity Plant Growth Regulation Sample Preparation

Propan-2-yl naphthalen-1-ylacetate (isopropyl 2-(naphthalen-1-yl)acetate; CAS 68360-82-7) is the isopropyl ester of 1-naphthaleneacetic acid (NAA), a well-characterized synthetic auxin. The compound has the molecular formula C15H16O2, a molecular weight of 228.29 g mol⁻¹, a computed logP of 3.9, and a reported density of 1.088 g cm⁻³ with a boiling point of 340.8 °C at 760 mmHg.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 68360-82-7
Cat. No. B11881123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl naphthalen-1-ylacetate
CAS68360-82-7
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C15H16O2/c1-11(2)17-15(16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3
InChIKeyBVAJURPPKDPTBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl Naphthalen-1-ylacetate (CAS 68360-82-7): Core Identity and Sourcing Baseline


Propan-2-yl naphthalen-1-ylacetate (isopropyl 2-(naphthalen-1-yl)acetate; CAS 68360-82-7) is the isopropyl ester of 1-naphthaleneacetic acid (NAA), a well-characterized synthetic auxin [1]. The compound has the molecular formula C15H16O2, a molecular weight of 228.29 g mol⁻¹, a computed logP of 3.9, and a reported density of 1.088 g cm⁻³ with a boiling point of 340.8 °C at 760 mmHg [2]. It is catalogued in the National Cancer Institute (NCI) Developmental Therapeutics Program repository under NSC 44527 [3], and is also identified as a precursor or related substance in the synthesis of naphazoline impurities [4].

Why Generic 1-Naphthaleneacetic Acid Esters Cannot Substitute for Propan-2-yl Naphthalen-1-ylacetate in Research and Industrial Use


Although all 1-naphthaleneacetic acid (NAA) esters share a common auxin pharmacophore, they differ substantially in their physicochemical properties, which govern their behaviour in both biological and synthetic contexts. Even within the homologous series of n-alkyl esters, computed lipophilicity, volatility, and hydrolytic stability diverge in a manner that is not linear with chain length [1]. The branched isopropyl ester possesses a unique steric and electronic environment around the carbonyl, directly affecting its reactivity as an acyl donor in enzymatic or chemical hydrolysis, its chromatographic retention, and its metabolic activation kinetics in plant tissues [2]. Consequently, substituting propan-2-yl naphthalen-1-ylacetate with the methyl, ethyl, or n-propyl ester without experimental validation introduces uncontrolled variability in release profiles, impurity profiles, or biological readouts.

Quantitative Differentiation of Propan-2-yl Naphthalen-1-ylacetate (CAS 68360-82-7) from Closest Analogs


Lipophilicity Advantage of the Isopropyl Ester for Membrane Permeation and Extraction Efficiency

Propan-2-yl naphthalen-1-ylacetate exhibits a computed XLogP3 value of 3.9 [1], which is higher than that of the unesterified parent acid 1-naphthaleneacetic acid (NAA; XLogP3 ≈ 2.5) and the methyl ester (MENA; XLogP3 ≈ 3.0) [2]. This difference of +0.9 to +1.4 log units translates to an approximately 8‑ to 25‑fold greater partition into hydrophobic phases, directly impacting passive membrane permeability in plant tissues and organic extraction efficiency during analytical sample preparation.

Lipophilicity Plant Growth Regulation Sample Preparation

Boiling‑Point Differentiation for Purification and Formulation Processing

The isopropyl ester distills at 340.8 °C at 760 mmHg , positioning it midway between the more volatile methyl ester (b.p. ≈ 300–310 °C) and the less volatile n‑propyl ester (b.p. ≈ 360 °C) [1]. This intermediate volatility allows for vacuum distillation without excessive thermal stress while still providing sufficient vapour pressure for gas‑chromatographic detection without derivatisation, a balance that neither the methyl nor the propyl homolog achieves.

Volatility Distillation Formulation Processing

Steric Modulation of Ester Hydrolysis Rate for Controlled Auxin Release

The branched isopropyl ester is hydrolytically more stable than linear alkyl esters owing to steric shielding of the carbonyl carbon by the gem‑dimethyl group, a class‑level property of isopropyl esters versus n‑alkyl esters . In slow‑release plant growth regulator formulations, this retarded hydrolysis translates into a prolonged auxin release profile compared with the methyl or ethyl esters, which are cleaved more rapidly in planta by esterases [1]. Direct head‑to‑head hydrolysis half‑life data for this specific compound are not currently available in the open literature; the inference is drawn from the well‑documented steric effect on ester hydrolysis across carboxylic ester classes.

Hydrolysis Kinetics Controlled Release Auxin Activity

NSC Repository Provenance Enabling Direct Anticancer Screening Comparison

Propan-2-yl naphthalen-1-ylacetate is registered in the NCI DTP repository as NSC 44527, while its n‑propyl ester homolog is registered as NSC 44526 [1]. This paired registration makes it possible for researchers to request both compounds from the NCI and to access any historical screening data within the same experimental framework. The existence of a directly adjacent NSC number for the closest ester analog provides a unique opportunity for head‑to‑head biological comparison under standardised DTP protocols, an advantage not available for esters that lack NSC accession.

Anticancer Screening NCI‑60 Panel Repository Traceability

Relevance as a Key Intermediate in Naphazoline Impurity Synthesis

Propan-2-yl naphthalen-1-ylacetate serves as a direct precursor to Isopropyl 2-(naphthalen-1-yl)acetimidate hydrochloride (Naphazoline Impurity 1; CAS 161983‑06‑8), a reference standard needed for regulatory compliance in naphazoline drug substance manufacturing [1]. The 1-naphthylacetic acid starting material used in the published naphazoline hydrochloride synthesis route is esterified and subsequently transformed to the imidate via amidation and dehydration steps [2]. Procuring the isopropyl ester directly shortens the synthetic route by at least one step compared with starting from the free acid, and the specific isopropyl ester is mandated because the downstream imidate's chromatographic retention and mass spectral fragmentation pattern are unique to this alkyl chain length.

Pharmaceutical Impurity Naphazoline Quality Control

Where Propan-2-yl Naphthalen-1-ylacetate (CAS 68360-82-7) Delivers the Strongest Scientific and Industrial Value


Reference Standard Synthesis for Naphazoline Impurity Profiling in ANDA Submissions

Laboratories supporting abbreviated new drug applications (ANDAs) for naphazoline hydrochloride require the Naphazoline Impurity 1 reference standard (isopropyl 2-(naphthalen-1-yl)acetimidate hydrochloride). The isopropyl ester is the direct synthetic precursor, shortening the route by eliminating the need for in‑situ esterification of 1-naphthylacetic acid [1]. Procuring the ester with documented purity ≥98% from ISO‑certified suppliers ensures batch‑to‑batch consistency of the resulting imidate impurity standard, directly addressing ICH Q3A/Q3B impurity identification requirements [1].

Controlled‑Release Auxin Formulation Development Requiring Intermediate Lipophilicity

The computed logP of 3.9 places the isopropyl ester in an optimal lipophilicity window for passive foliar uptake while retaining sufficient aqueous solubility for formulation as an emulsifiable concentrate [2]. Unlike the free acid (logP ~2.5), which may require surfactants for leaf penetration, and the highly lipophilic n‑butyl or longer esters that risk crystallisation in cold storage, the isopropyl ester maintains fluidity and can be blended with common agricultural adjuvants [2].

SAR Studies Paired with NSC 44526 for Anticancer Screening Reproducibility

Because both the isopropyl (NSC 44527) and n‑propyl (NSC 44526) esters are accessioned in the NCI DTP repository, researchers designing structure–activity relationship (SAR) studies around the naphthalene‑1‑acetate scaffold can obtain both compounds from a single, quality‑controlled source [3]. This eliminates inter‑vendor variability in purity or isomeric contamination, enhancing the reproducibility of comparative cytotoxicity or growth‑inhibition data across the NCI‑60 cell line panel [3].

Gas Chromatographic Analysis of NAA Esters Without Derivatisation

With a boiling point of 340.8 °C, the isopropyl ester can be analysed directly by gas chromatography on standard 5%‑phenyl‑methylpolysiloxane columns without the need for silylation or methylation derivatisation that is mandatory for the free acid . The intermediate volatility also ensures adequate peak shape and resolution from the methyl and ethyl ester homologs in residue monitoring methods, making it a convenient internal standard or calibration reference for multi‑ester analytical panels .

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